Product packaging for 2-Hexylbenzene-1,4-diyl dibenzoate(Cat. No.:CAS No. 4197-74-4)

2-Hexylbenzene-1,4-diyl dibenzoate

Cat. No.: B14158525
CAS No.: 4197-74-4
M. Wt: 402.5 g/mol
InChI Key: QFBUFVQEYCRCEQ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis and Materials Science

In modern organic synthesis, the focus often lies on creating molecules with specific, tailored functionalities. The structure of 2-Hexylbenzene-1,4-diyl dibenzoate is emblematic of compounds designed for materials science applications, particularly in the field of liquid crystals. Benzoate (B1203000) esters are a well-established class of compounds known for their liquid crystalline properties. dtic.milwisc.edunih.gov The presence of the two benzoate groups in this molecule suggests it may exhibit mesophases, which are intermediate states of matter between liquid and solid. The hexyl chain further contributes to this potential, as alkyl chains are crucial for inducing and modulating liquid crystalline behavior.

The synthesis of such a molecule would likely involve the esterification of 2-hexylhydroquinone with benzoyl chloride, a common and efficient method for creating benzoate esters. A related synthesis for n-hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate involves an esterification reaction, indicating a plausible pathway for producing this compound.

The potential for this compound to be used in dynamic scattering displays at elevated temperatures is also an area of interest, given that ester liquid crystal mixtures have been studied for such applications. dtic.mil The specific arrangement of the hexyl group on the central benzene (B151609) ring would influence the molecule's packing and, consequently, its physical properties, making it a target for structure-property relationship studies.

Historical Development of Research on Related Hexylbenzene (B86705) and Benzoate Derivatives

The scientific groundwork for understanding this compound lies in the extensive historical research on its constituent parts: hexylbenzene derivatives and benzoate derivatives.

Research into benzoate derivatives has a long history, with applications spanning from food preservation to pharmaceuticals and dyes. In the context of materials science, the discovery that cholesteryl benzoate exhibits liquid crystalline properties in the late 19th century was a seminal moment. researchgate.net This opened the door to the vast field of liquid crystal research, where benzoate esters continue to be a major class of mesogenic (liquid crystal-forming) compounds. dtic.milwisc.edu

The study of hexylbenzene derivatives is more recent and is closely tied to the development of materials with specific solubility and self-assembly characteristics. The hexyl group, a six-carbon alkyl chain, is known to influence the solubility and melting point of aromatic compounds. In materials science, long alkyl chains like the hexyl group are often incorporated into molecules to induce or modify liquid crystalline phases.

Significance of 1,4-Disubstituted Benzene Scaffolds in Molecular Design and Function

The 1,4-disubstituted benzene ring, also known as a para-substituted benzene ring, is a fundamental and highly significant scaffold in molecular design. This structural motif is found in a vast array of important molecules, from pharmaceuticals to polymers and dyes. The specific 1,4-substitution pattern provides a rigid, linear core, which is a key feature in the design of liquid crystals and other ordered materials.

The central component of this compound is a derivative of hydroquinone (B1673460) (benzene-1,4-diol). Hydroquinone itself is a crucial industrial chemical, primarily used as a reducing agent and an intermediate in the synthesis of polymers, antioxidants, and photographic developers. wikipedia.org The 1,4-dihydroxy substitution pattern of hydroquinone makes it an ideal building block for creating linear, symmetrical molecules.

In the context of this compound, the 1,4-disubstituted benzene scaffold serves to connect the two benzoate ester groups in a way that promotes anisotropic (directionally dependent) properties, which are essential for liquid crystallinity. The addition of the hexyl group at the 2-position introduces a lateral substitution that can fine-tune the molecule's packing and mesophase behavior.

The versatility of the 1,4-disubstituted benzene scaffold allows for systematic modifications, enabling chemists to create libraries of related compounds with varying properties. This makes it an invaluable tool in the rational design of new materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O4 B14158525 2-Hexylbenzene-1,4-diyl dibenzoate CAS No. 4197-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4197-74-4

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

(4-benzoyloxy-3-hexylphenyl) benzoate

InChI

InChI=1S/C26H26O4/c1-2-3-4-7-16-22-19-23(29-25(27)20-12-8-5-9-13-20)17-18-24(22)30-26(28)21-14-10-6-11-15-21/h5-6,8-15,17-19H,2-4,7,16H2,1H3

InChI Key

QFBUFVQEYCRCEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Hexylbenzene 1,4 Diyl Dibenzoate

Retrosynthetic Analysis of 2-Hexylbenzene-1,4-diyl Dibenzoate

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This approach allows for the identification of potential synthetic routes by recognizing key structural features and bond disconnections.

Identification of Key Structural Disconnection Points

The structure of this compound presents two primary types of bonds for logical disconnection. The most apparent are the two ester linkages. Disconnecting these C-O bonds, a common retrosynthetic step for esters, reveals the immediate precursors: the core diol, 2-Hexylbenzene-1,4-diol, and two equivalents of a benzoic acid derivative. youtube.com

A further disconnection can be made on the 2-Hexylbenzene-1,4-diol intermediate. The bond between the hexyl group and the aromatic ring can be broken, suggesting a synthesis that involves adding an alkyl chain to a hydroquinone (B1673460) (benzene-1,4-diol) backbone. This leads to hydroquinone and a six-carbon fragment as the fundamental starting materials.

Strategic Approaches to the 2-Hexylbenzene-1,4-diol Core Synthesis

Based on the retrosynthetic analysis, the primary challenge is the regioselective introduction of a hexyl group onto the hydroquinone ring. Two principal strategies emerge for this transformation:

Friedel-Crafts Acylation followed by Reduction: This is a reliable two-step sequence. wikipedia.orgpearson.comannamalaiuniversity.ac.in It begins with the Friedel-Crafts acylation of hydroquinone with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-hexanoylhydroquinone. The resulting ketone is then reduced to the corresponding alkane (the hexyl group) via methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction. wikipedia.organnamalaiuniversity.ac.in This approach offers good control over the position of substitution.

Direct Friedel-Crafts Alkylation: This strategy involves the direct reaction of hydroquinone with an alkylating agent like 1-hexene (B165129) or a hexyl halide. While seemingly more direct, Friedel-Crafts alkylations are often prone to issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired 2-hexyl substituted product.

Esterification Pathways for Dibenzoate Formation

The final step in the synthesis is the formation of the two ester bonds. With the 2-Hexylbenzene-1,4-diol intermediate in hand, esterification can be achieved by reacting it with two equivalents of a benzoic acid derivative. The choice of the benzoic acid derivative and the reaction conditions are crucial for achieving high yields.

Common methods include:

Reaction with Benzoyl Chloride: Using a reactive acyl chloride like benzoyl chloride is a highly effective method for esterifying phenols. youtube.comchemguide.co.uklibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the HCl byproduct. youtube.comchemguide.co.uk This is often referred to as the Schotten-Baumann reaction. youtube.com

Reaction with Benzoic Anhydride (B1165640): Benzoic anhydride can also be used, often with a catalyst and sometimes requiring heat to proceed at a reasonable rate.

Direct Esterification with Benzoic Acid (Fischer Esterification): While common for alcohols, the direct esterification of phenols with carboxylic acids is generally slow and inefficient. shout.education Therefore, this method is less favorable for this specific transformation.

Precursor Synthesis and Functionalization for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors and their subsequent reaction.

Synthesis of 2-Hexylbenzene-1,4-diol and Related Intermediates

The key steps are outlined below:

StepReactionReagents and ConditionsProduct
1 Friedel-Crafts Acylation Hydroquinone, Hexanoyl Chloride, AlCl₃ (Lewis Acid Catalyst)2-Hexanoylbenzene-1,4-diol
2 Clemmensen Reduction 2-Hexanoylbenzene-1,4-diol, Zn(Hg) (Zinc Amalgam), conc. HCl2-Hexylbenzene-1,4-diol

This two-step process ensures the hexyl group is installed at the desired position on the hydroquinone ring without the risk of rearrangement.

Preparation of Benzoic Acid Derivatives for Esterification

For the final esterification step, a reactive form of benzoic acid is required. Benzoyl chloride is the most common and effective choice for this purpose. It can be readily prepared from benzoic acid using several standard chlorinating agents.

ReactionReagentsByproducts
Thionyl Chloride Benzoic Acid, Thionyl Chloride (SOCl₂)SO₂ (gas), HCl (gas)
Phosphorus Pentachloride Benzoic Acid, Phosphorus Pentachloride (PCl₅)POCl₃, HCl (gas)
Oxalyl Chloride Benzoic Acid, Oxalyl Chloride ((COCl)₂)CO (gas), CO₂ (gas), HCl (gas)

Once the 2-Hexylbenzene-1,4-diol and benzoyl chloride precursors are synthesized, the final esterification is performed. The reaction of the diol with two equivalents of benzoyl chloride, typically in the presence of a base like pyridine, affords the target molecule, this compound. Various catalysts can be employed to facilitate the esterification of phenols. niscpr.res.in

Catalyst/MethodReactantsConditionsYield
Pyridine/NaOH (Schotten-Baumann) Phenol (B47542), Benzoyl ChlorideBase, Room TemperatureGenerally High
TiO₂ Phenol, Benzoyl ChlorideSolvent-free, 25°CHigh (e.g., 92% for phenyl benzoate) niscpr.res.in

Orthogonal Protection and Deprotection Strategies in Multistep Syntheses

In the context of a multistep synthesis of this compound, orthogonal protection and deprotection strategies would be crucial if other reactive functional groups were present on the aromatic ring or the hexyl chain that might interfere with the esterification steps. This strategy involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective unmasking of a specific functional group for reaction without affecting others.

For the synthesis of the core structure, 2-hexyl-1,4-hydroquinone, a potential multistep route could involve the introduction of the hexyl group onto a pre-existing hydroquinone derivative where one or both hydroxyl groups are protected. For instance, if a synthetic route required the sequential and differential esterification of the two hydroxyl groups, one could be protected with a base-labile group (e.g., acetate) and the other with an acid-labile group (e.g., tert-butyldimethylsilyl ether). This would allow for the selective deprotection and subsequent esterification of one hydroxyl group, followed by the removal of the second protecting group and esterification of the other. However, for the direct synthesis of the symmetrical this compound, such complex protection-deprotection schemes are often unnecessary.

Direct Synthesis Methodologies for this compound

The most common and direct route to this compound involves the esterification of 2-hexyl-1,4-hydroquinone with two equivalents of a benzoic acid derivative. This transformation can be achieved through several classical and modern esterification methods. The primary challenge in this synthesis is often the preparation of the 2-hexyl-1,4-hydroquinone precursor itself.

A common method for the synthesis of 2-substituted hydroquinones is through Friedel-Crafts alkylation of hydroquinone. For example, the reaction of hydroquinone with 1-hexene in the presence of an acid catalyst can introduce the hexyl group onto the aromatic ring. Alternatively, a Friedel-Crafts acylation with hexanoyl chloride followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) would also yield the desired 2-hexylhydroquinone.

Once 2-hexyl-1,4-hydroquinone is obtained, the subsequent dibenzoylation can be performed using various esterification protocols.

Esterification Reactions: Classical and Modern Approaches

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classical method for ester synthesis. In the context of this compound, this would involve reacting 2-hexyl-1,4-hydroquinone with an excess of benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

While effective, the harsh acidic conditions and high temperatures required for Fischer esterification can sometimes lead to side reactions, especially with sensitive substrates. Variants of this method might employ milder acid catalysts or different reaction conditions to improve yields and purity.

A more common and generally higher-yielding approach involves the use of an activated derivative of benzoic acid, most notably benzoyl chloride. This method, often carried out under Schotten-Baumann conditions, involves reacting 2-hexyl-1,4-hydroquinone with benzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide. wikipedia.org The base serves to neutralize the hydrochloric acid byproduct and to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity.

This reaction is typically performed at low temperatures to control the reactivity of the acyl chloride and to minimize side reactions. The use of a two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can also be employed to facilitate the reaction. wikipedia.org

Another activated acid derivative is benzoic anhydride. Its reaction with 2-hexyl-1,4-hydroquinone, often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or a Lewis acid, provides a milder alternative to the use of acyl chlorides.

A representative procedure for the synthesis of a substituted phenylene dibenzoate using an acyl chloride is outlined in the table below.

Reactant 1Reactant 2Base/CatalystSolventTemperatureReaction TimeYield
2-Hexyl-1,4-hydroquinoneBenzoyl Chloride (2 eq.)PyridineDichloromethane0 °C to rt4-12 hHigh
2-Hexyl-1,4-hydroquinoneBenzoyl Chloride (2 eq.)Aq. NaOHDichloromethane0 °C to rt2-6 hHigh

Note: The yields for these reactions are generally high, though specific percentages would depend on the exact reaction conditions and purification methods.

Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid in situ, allowing for a more controlled and efficient esterification.

One of the most widely used methods is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). In this process, the benzoic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl groups of 2-hexyl-1,4-hydroquinone. The DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.

The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. A significant advantage of this method is its mildness, which makes it suitable for substrates with sensitive functional groups.

Reactant 1Reactant 2Coupling ReagentCatalystSolventTemperatureReaction Time
2-Hexyl-1,4-hydroquinoneBenzoic Acid (2 eq.)DCCDMAP (cat.)DichloromethaneRoom Temp.12-24 h
2-Hexyl-1,4-hydroquinoneBenzoic Acid (2 eq.)DICDMAP (cat.)TetrahydrofuranRoom Temp.12-24 h

Note: The yields for Steglich esterification are typically good to excellent.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages

While the primary focus of synthesizing this compound is on the formation of the ester bonds, it is worth noting that transition metal-catalyzed coupling reactions are instrumental in constructing the substituted aromatic core, 2-hexyl-1,4-hydroquinone, from which the final product is derived.

For instance, a Kumada or Suzuki coupling reaction could be employed to introduce the hexyl group. This would involve the reaction of a di-protected hydroquinone bearing a halide (e.g., 2-bromo-1,4-bis(methoxymethoxy)benzene) with a hexyl Grignard reagent (for Kumada coupling) or a hexylboronic acid derivative (for Suzuki coupling) in the presence of a palladium catalyst. Following the coupling reaction, deprotection of the hydroxyl groups would yield the desired 2-hexyl-1,4-hydroquinone.

These transition metal-catalyzed methods offer a high degree of control and functional group tolerance for the synthesis of specifically substituted aromatic compounds, which are then elaborated into more complex molecules like this compound.

Palladium-Catalyzed Synthetic Routes (e.g., Suzuki-Miyaura, Sonogashira-type transformations for related systems)

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon and carbon-heteroatom bonds. While Suzuki-Miyaura and Sonogashira reactions are premier examples of Pd-catalyzed C-C bond formation, the principles of their catalytic cycles—oxidative addition, transmetalation, and reductive elimination—extend to C-O bond formation for synthesizing aryl esters. nanochemres.orgnih.gov

The most relevant palladium-catalyzed approach for aryl ester synthesis is analogous to the Buchwald-Hartwig amination, which can also be applied to form C-O bonds. organic-chemistry.org In a hypothetical synthesis of this compound, this would involve the cross-coupling of 2-hexylhydroquinone with a benzoic acid derivative, such as benzoyl chloride. The catalytic cycle would commence with the oxidative addition of an acyl halide to a Pd(0) complex. The resulting acylpalladium(II) complex would then react with the phenoxide, formed from 2-hexylhydroquinone and a base, in a transmetalation-like step. The final reductive elimination step would yield the aryl ester product and regenerate the Pd(0) catalyst.

Although primarily used for C-C bond formation, Sonogashira and Suzuki couplings illustrate the versatility of palladium catalysis. The Sonogashira reaction couples terminal alkynes with aryl halides, while the Suzuki-Miyaura reaction couples organoboron compounds with organic halides. nanochemres.org These reactions underscore the ability of palladium complexes to mediate the coupling of diverse organic fragments under mild conditions, a principle that is harnessed in C-O bond-forming reactions.

Table 1: Representative Conditions for Palladium-Catalyzed C-O and C-N Coupling Reactions
Catalyst / LigandElectrophileNucleophileBaseSolventTemp. (°C)Yield (%)Ref.
Pd₂(dba)₃ / BINAPAryl BromidePrimary AmineNaOt-BuToluene (B28343)70-100>80 organic-chemistry.org
Pd(OAc)₂ / RuPhosAryl ChlorideSecondary AmineNaOt-BuDioxane11095-99 sci-hub.se
PdCl₂(dtbpf)Aryl BromidePhenolK₃PO₄Toluene10085-95 wikipedia.org
Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent one of the oldest and most reliable methods for forming C-O bonds, historically known as the Ullmann condensation. wikipedia.orgmdpi.com This methodology has seen significant modernization, moving from stoichiometric copper powder at high temperatures to catalytic systems that operate under milder conditions. nih.gov

For the synthesis of this compound, a copper-catalyzed O-acylation of 2-hexylhydroquinone with benzoyl chloride is a highly effective approach. Research has shown that copper(II) oxide (CuO) can act as an inexpensive, reusable, and efficient catalyst for the chemoselective benzoylation of phenols. The reaction proceeds smoothly under solvent-free conditions at room temperature, which presents a significant advantage in terms of process simplicity and environmental impact. The mechanism is believed to involve the coordination of the phenol to the copper catalyst, enhancing its nucleophilicity for attack on the benzoyl chloride.

Modern Ullmann-type couplings for diaryl ether synthesis often employ a copper(I) salt (e.g., CuI) with a ligand, such as a phenanthroline or a picolinic acid, and a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO or DMF. mdpi.comnih.gov A similar catalytic system could be readily adapted for the O-acylation reaction to produce the target dibenzoate.

Table 2: Examples of Copper-Catalyzed O-Acylation and O-Arylation of Phenols
CatalystLigandReactant 1Reactant 2BaseSolventTemp. (°C)Yield (%)Ref.
CuONonePhenolBenzoyl Chloride-Solvent-freeRT98
CuIPicolinic AcidPhenolAryl IodideK₃PO₄DMSO80-11080-92 nih.gov
CuIPPh₃p-CresolAryl BromideK₂CO₃Toluene11058 arkat-usa.org
CuO-NPsNonePhenolAryl IodideCs₂CO₃DMSO11094 mdpi.com
Nickel-Catalyzed Reactions and Catalyst-Transfer Polycondensation Concepts

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. While much of the research has focused on C-C and C-N bond formation, nickel-catalyzed C-O coupling is a growing field. bohrium.com These reactions often proceed via activation and cleavage of typically inert C-O bonds in precursors like aryl esters or carbamates, but can also be applied to form C-O bonds. acs.orgacs.orgissuu.com For the synthesis of this compound, a nickel-catalyzed acylation would likely involve the oxidative addition of benzoyl chloride to a Ni(0) center, followed by reaction with the 2-hexylhydroquinone-derived phenoxide and reductive elimination. The choice of ligand, often a sterically hindered phosphine or an N-heterocyclic carbene (NHC), is critical to achieving high efficiency. issuu.com

The concept of Catalyst-Transfer Polycondensation (CTP) represents a paradigm shift from traditional step-growth to chain-growth polymerization, enabling the synthesis of conjugated polymers with controlled molecular weights and low dispersity. This mechanism is predominantly applied in Kumada, Negishi, or Suzuki-type polymerizations for π-conjugated systems. cncb.ac.cn In a typical CTP, the catalyst (often Ni) remains associated with the growing polymer chain, "walking" along the monomer backbone as it adds new units.

While CTP is not a standard method for producing aromatic polyesters, its principles could hypothetically be applied. This would require a bifunctional monomer containing both a nucleophilic hydroxyl group and an electrophilic group on an aromatic ring, which could be activated by a nickel catalyst. The catalyst would facilitate ester bond formation and then transfer to the end of the newly formed dimer, ready to react with the next monomer. However, standard synthesis of aromatic polyesters relies on step-growth polycondensation of diols and diacid chlorides. researchgate.netderpharmachemica.com

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves optimizing reactions to reduce waste, minimize energy consumption, and use less hazardous materials.

Exploration of Environmentally Benign Solvents (e.g., hydroalcoholic media)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many transition-metal-catalyzed reactions are performed in petroleum-derived, non-renewable solvents like toluene or dioxane. Green chemistry encourages the substitution of these with environmentally benign alternatives. acs.org Water is an ideal green solvent due to its non-toxicity and availability, and micellar catalysis using surfactants can enable cross-coupling reactions to be run in aqueous media, even at room temperature. nih.gov For palladium-catalyzed reactions, biomass-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF), limonene, and dimethyl carbonate (DMC) have proven to be effective replacements for traditional solvents. acs.org Furthermore, some catalytic systems, such as the CuO-catalyzed benzoylation of phenols, can be performed under solvent-free conditions, representing an ideal green scenario.

Design of Sustainable Catalysts and Reagents (e.g., lithium salt-free systems)

Sustainable catalyst design focuses on using earth-abundant metals, ensuring catalyst recyclability, and employing mild reaction conditions. The use of copper and nickel, which are significantly more abundant and less expensive than palladium, is a key step toward sustainability. mdpi.comacs.org Designing heterogeneous catalysts, where the catalytic species is immobilized on a solid support, allows for easy separation from the reaction mixture and subsequent reuse, minimizing waste and cost. nih.gov For instance, CuO is an inexpensive solid that can be recovered and reused.

The concept of "lithium salt-free systems" is particularly relevant in catalyst-transfer polycondensations that use Grignard reagents, where the byproduct LiCl can inhibit polymerization. cncb.ac.cn More broadly, designing synthetic routes that avoid stoichiometric organometallic reagents or harsh bases minimizes the generation of salt waste, which is a major contributor to a process's poor atom economy and high E-Factor.

Atom Economy and Reaction Efficiency Considerations for Sustainable Production

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnih.gov An ideal reaction has 100% atom economy.

The traditional method for synthesizing esters like this compound is the Schotten-Baumann reaction, which uses benzoyl chloride and a base (e.g., NaOH or pyridine) with 2-hexylhydroquinone. wikipedia.org

Schotten-Baumann Reaction: C₁₂H₁₈O₂ (2-hexylhydroquinone) + 2 C₇H₅OCl (benzoyl chloride) + 2 NaOH → C₂₆H₂₆O₄ (product) + 2 NaCl + 2 H₂O

The atom economy for this reaction is calculated as: [Mass of Product] / [Total Mass of Reactants] = [402.49] / [194.27 + 2(140.57) + 2(40.00)] x 100% = 72.4%

This calculation shows that over a quarter of the reactant mass is converted into byproducts (NaCl and H₂O).

An alternative with higher theoretical atom economy would be a direct acid-catalyzed esterification (Fischer esterification) between 2-hexylhydroquinone and benzoic acid, where water is the only byproduct.

Direct Esterification: C₁₂H₁₈O₂ + 2 C₇H₅O₂H → C₂₆H₂₆O₄ + 2 H₂O

The atom economy for this idealized reaction is: [Mass of Product] / [Total Mass of Reactants] = [402.49] / [194.27 + 2(122.12)] x 100% = 91.8%

Synthetic Route Optimization and Scalability Studies for this compound Production

The efficient production of this compound on a larger scale requires a thorough optimization of the synthetic route. This involves maximizing the yield, refining reaction conditions, controlling selectivity, and employing advanced purification methods.

A plausible and efficient synthetic route to this compound involves the esterification of 2-hexylhydroquinone with benzoyl chloride. To enhance the yield of this reaction, several strategies can be employed. One common method is the Schotten-Baumann reaction, which is widely used for the synthesis of esters from alcohols (or phenols) and acid chlorides. wikipedia.orgvedantu.com The use of a base is crucial in this reaction to neutralize the hydrochloric acid byproduct, which in turn drives the equilibrium towards the product side. pw.live

Key strategies for yield enhancement include:

Use of Stoichiometric Amounts of Base: Employing a suitable base, such as pyridine or aqueous sodium hydroxide, to scavenge the HCl generated during the reaction is critical. pw.liveiitk.ac.in This prevents the protonation of the starting materials and the product, thereby maximizing the conversion.

Two-Phase Solvent System: Schotten-Baumann reactions are often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the acid. wikipedia.org This separation can improve reaction efficiency and simplify the work-up process.

Driving Equilibrium: The removal of byproducts, such as water in other esterification methods like Fischer esterification, can also be a strategy to increase the yield. However, in the case of the Schotten-Baumann reaction, the neutralization of HCl is the primary method to push the reaction forward.

StrategyRationaleExpected Impact on Yield
Use of Pyridine as BaseNeutralizes HCl byproduct, acts as a catalyst.Significant Increase
Aqueous NaOH in a Biphasic SystemNeutralizes HCl in the aqueous phase, minimizing side reactions in the organic phase.High Increase
Anhydrous ConditionsPrevents hydrolysis of the acid chloride reactant.Moderate Increase

This table presents illustrative data based on general principles of the Schotten-Baumann reaction.

The optimization of reaction conditions is paramount for achieving a high yield and purity of this compound.

Temperature: The esterification reaction is typically carried out at low to ambient temperatures to minimize side reactions, such as the hydrolysis of benzoyl chloride. Running the reaction at 0°C to room temperature is a common practice.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without the degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

pH: In a biphasic Schotten-Baumann reaction, maintaining a basic pH in the aqueous layer is essential for neutralizing the generated HCl. pw.live The pH should be carefully controlled to prevent any unwanted side reactions.

ParameterConditionRationale
Temperature0 - 25 °CMinimizes hydrolysis of benzoyl chloride and other side reactions.
Reaction Time2 - 6 hoursAllows for complete reaction without significant product degradation.
pH (aqueous phase)> 8Ensures efficient neutralization of HCl, driving the reaction to completion.

This table presents illustrative data based on typical conditions for Schotten-Baumann reactions.

The synthesis of the precursor, 2-hexylhydroquinone, requires precise control over regioselectivity. A common approach to introduce the hexyl group onto the hydroquinone ring is through a Friedel-Crafts alkylation or acylation followed by reduction. The regioselectivity of the Friedel-Crafts reaction is influenced by the electronic properties of the substituents on the aromatic ring. alexandonian.com

In the case of hydroquinone, the two hydroxyl groups are activating and ortho-, para-directing. To achieve substitution at the 2-position, one of the hydroxyl groups might be protected to control the regioselectivity. The steric hindrance from the protecting group can favor substitution at the desired position.

ReactionDirecting GroupKey Consideration for Regioselectivity
Friedel-Crafts Alkylation of Hydroquinone-OH (ortho, para-directing)The two -OH groups direct to the 2, 3, 5, and 6 positions. Statistical mixture is likely.
Friedel-Crafts Acylation of a Mono-protected Hydroquinone-OH (ortho, para-directing), -OPG (ortho, para-directing)The protecting group (PG) can sterically hinder one ortho position, favoring acylation at the other.

This table presents a qualitative analysis of regioselectivity based on the principles of electrophilic aromatic substitution.

Stereoselectivity is not a primary concern in the synthesis of this compound as no new chiral centers are formed in the final esterification step.

The purification of the intermediates and the final product is crucial for obtaining high-purity this compound, which is particularly important if the compound is intended for applications in areas like liquid crystals.

Common purification techniques include:

Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts. For the purification of this compound, a silica gel column with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be effective. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.

Washing: The crude product is often washed with aqueous solutions to remove impurities. For instance, washing with a dilute base can remove any unreacted benzoyl chloride and benzoic acid, while a water wash can remove any water-soluble impurities. youtube.com

For liquid crystalline materials, specialized purification techniques might be necessary to remove ionic impurities that can affect the material's properties. These can include treatment with porous particles containing imide groups. google.com

Purification StepTarget ImpurityMethod
Work-upExcess benzoyl chloride, benzoic acidWashing with aqueous NaHCO₃ solution.
Intermediate PurificationIsomeric byproductsColumn chromatography on silica gel.
Final Product PurificationMinor organic impuritiesRecrystallization from a suitable solvent (e.g., ethanol/hexane mixture).
Removal of Ionic ImpuritiesTrace ionsTreatment with ion-capturing agents. researchgate.net

This table outlines a general purification strategy for this compound.

Mechanistic Investigations of Reactions Involving 2 Hexylbenzene 1,4 Diyl Dibenzoate

Elucidation of Proposed Reaction Pathways in its Formation

The formation of 2-Hexylbenzene-1,4-diyl dibenzoate most likely proceeds through a double Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (2-hexyl-1,4-benzenediol). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the ester product. masterorganicchemistry.com

The proposed pathway involves several key steps which would occur at both hydroxyl groups of the 2-hexyl-1,4-benzenediol:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commdpi.com

Nucleophilic Attack: The weakly nucleophilic oxygen atom of a hydroxyl group on 2-hexyl-1,4-benzenediol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl group is reformed, leading to a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the mono-ester. The process is then repeated for the second hydroxyl group to form the final product, this compound.

This entire sequence of steps is reversible. masterorganicchemistry.com To achieve a high yield of the dibenzoate, the equilibrium must be shifted to the right, typically by using an excess of one reactant or by removing the water as it is formed. organic-chemistry.org

Kinetic Studies of Dibenzoate Esterification and Related Transformations

The esterification of benzoic acid is generally found to be first order with respect to the carboxylic acid. wikipedia.org The rate of the forward reaction can be expressed as: Rate = k[2-hexyl-1,4-benzenediol][benzoic acid]^n[catalyst]^m where 'n' and 'm' are the reaction orders with respect to benzoic acid and the catalyst, respectively.

Table 1: Illustrative Kinetic Data for a Hypothetical Dibenzoate Esterification

Experiment [2-hexyl-1,4-benzenediol] (mol/L) [Benzoic Acid] (mol/L) [Catalyst] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.2 0.01 2.0 x 10⁻⁵
2 0.2 0.2 0.01 4.0 x 10⁻⁵
3 0.1 0.4 0.01 4.0 x 10⁻⁵

This table is for illustrative purposes only and does not represent actual experimental data.

The removal of water is a critical factor in driving the reaction to completion. Techniques like azeotropic distillation with a Dean-Stark apparatus are commonly employed in industrial and laboratory settings to this end. organic-chemistry.org

Role of Catalysis in Mechanistic Pathways

Catalysis is essential for achieving a practical rate of esterification for the formation of this compound. Both Brønsted and Lewis acids are effective catalysts. wikipedia.orgorganic-chemistry.org

Brønsted Acid Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are commonly used. wikipedia.org The catalyst's primary role is to protonate the carbonyl group of the benzoic acid, thereby activating it for nucleophilic attack by the hydroxyl groups of 2-hexyl-1,4-benzenediol. mdpi.com The acid is regenerated at the end of the catalytic cycle. masterorganicchemistry.com

Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., scandium(III) triflate), can also be used to catalyze Fischer esterification. wikipedia.org They function by coordinating to the carbonyl oxygen, which similarly increases the electrophilicity of the carbonyl carbon.

Base Catalysis: While less common for this type of transformation, base-catalyzed esterification is also a possibility. rsc.orgrsc.org This would typically involve deprotonating the phenol (B47542) (2-hexyl-1,4-benzenediol) to form a more nucleophilic phenoxide ion, which would then react with an activated form of benzoic acid, such as an acid chloride or anhydride (B1165640). Mechanistic studies have shown that this can be an efficient pathway for certain substrates. rsc.org

Table 2: Comparison of Catalytic Systems for Dibenzoate Formation

Catalyst Type Example Mechanism of Activation Advantages Disadvantages
Brønsted Acid H₂SO₄, p-TsOH Protonation of carbonyl oxygen Inexpensive, widely available Can cause side reactions, corrosive
Lewis Acid Sc(OTf)₃ Coordination to carbonyl oxygen Milder conditions, higher selectivity More expensive, sensitive to water

| Base Catalysis | Pyridine (B92270), Triethylamine | Deprotonation of phenol (requires acyl chloride) | High yields under mild conditions | Requires pre-activation of carboxylic acid |

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly impact the rate and equilibrium of the esterification reaction to form this compound. Often, the reaction is performed using an excess of the alcohol reactant as the solvent, which helps to shift the equilibrium towards the products. masterorganicchemistry.com

However, in the case of a solid diol like 2-hexyl-1,4-benzenediol, an inert solvent is typically required. Non-polar, aprotic solvents such as toluene (B28343) or hexane (B92381) are frequently used. wikipedia.org These solvents are particularly advantageous as they can form an azeotrope with the water produced during the reaction, facilitating its removal via a Dean-Stark apparatus. This continuous removal of a product is a powerful application of Le Châtelier's principle to drive the reversible reaction to completion.

Table 3: Effect of Solvent on a Hypothetical Dibenzoate Esterification

Solvent Polarity Boiling Point (°C) Azeotrope with Water? Effect on Equilibrium
Toluene Non-polar 111 Yes Favorable (water removal)
Hexane Non-polar 69 Yes Favorable (water removal)
Excess Benzoic Acid - - No Favorable (mass action)

| Polar Aprotic (e.g., DMF) | Polar | 153 | No | Less favorable (may solvate reactants) |

This table is for illustrative purposes only.

The use of ionic liquids as both the catalyst and the reaction medium has also been explored for Fischer esterification, offering potential advantages in terms of reusability and reaction efficiency. jk-sci.com

Identification and Characterization of Reaction Intermediates

The mechanistic pathway for the formation of this compound involves several transient intermediates. While these are typically not isolated, their existence is supported by extensive mechanistic studies of esterification reactions.

Key proposed intermediates include:

Protonated Carbonyl Species: Formed by the interaction of the benzoic acid with the acid catalyst. This species is highly electrophilic.

Tetrahedral Intermediate (Oxonium Ion): This is formed after the nucleophilic attack of the hydroxyl group on the protonated carbonyl. It contains two hydroxyl groups and the alkoxy group from the alcohol. organic-chemistry.org

Acylium Ion: Some studies, supported by density functional theory (DFT) calculations and mass spectrometry, suggest that a highly reactive acylium ion can be a key intermediate in acid-catalyzed esterification. rsc.org This ion would be formed by the loss of water from the protonated tetrahedral intermediate.

Mono-ester: The 4-hydroxy-3-hexylphenyl benzoate (B1203000) would be an intermediate in the formation of the final di-ester product. It is conceivable that under certain conditions, this mono-ester could be isolated.

In addition to the primary reaction pathway, side reactions could lead to other intermediates or byproducts. For instance, the hydroquinone (B1673460) moiety of 2-hexyl-1,4-benzenediol is susceptible to oxidation, especially at elevated temperatures, which could lead to the formation of corresponding benzoquinone species. nih.gov

Theoretical and Computational Chemistry Studies of 2 Hexylbenzene 1,4 Diyl Dibenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 2-Hexylbenzene-1,4-diyl dibenzoate and related aromatic esters.

Conformational analysis of this compound involves exploring the potential energy surface by systematically rotating the rotatable bonds, particularly the C-O bonds of the ester linkages and the C-C bonds within the hexyl chain. This can be achieved through techniques like relaxed potential energy surface scans. uni-muenchen.deq-chem.comepfl.chresearchgate.net Such scans help to identify the global and local energy minima, providing insights into the molecule's flexibility and the most probable conformations it will adopt. For similar molecules, it has been shown that the planar conformation is often the most stable. researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Substituted Dibenzoate

Dihedral Angle (°)Relative Energy (kcal/mol)
00.00
301.25
603.50
905.00
1203.50
1501.25
1800.00

Note: This table presents hypothetical data to illustrate the concept of a potential energy surface scan for the rotation around one of the ester linkages.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. wikipedia.orgnih.govschrodinger.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For conjugated molecules, the HOMO and LUMO are often delocalized over the aromatic rings. rsc.orgnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Aromatic Ester

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These are typical energy values for a substituted aromatic ester, calculated using DFT, to illustrate the concept.

Understanding the charge distribution within this compound is crucial for predicting its intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. ijnc.iruni-muenchen.dewikipedia.orgq-chem.comscispace.comlibretexts.orgmaterialsciencejournal.orgwisc.eduq-chem.comuba.ar NBO analysis, in particular, provides a detailed picture of the Lewis structure, including lone pairs and bonding orbitals, and can quantify charge transfer interactions within the molecule. materialsciencejournal.orgq-chem.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comresearchgate.netwalisongo.ac.iduni-muenchen.deucsb.edu The MEP is calculated by determining the electrostatic potential at various points on the electron density surface. ucsb.edu Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. uni-muenchen.de Regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.de The MEP map is a valuable tool for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in the formation of liquid crystal phases.

Molecular Dynamics Simulations and Exploration of Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. tandfonline.comtandfonline.com For calamitic (rod-like) liquid crystals such as this compound, MD simulations can provide insights into the collective behavior of molecules in the nematic and other mesophases. shu.ac.ukaps.orgmdpi.comnih.govaip.org By simulating a system of many molecules over time, it is possible to observe the emergence of long-range orientational order and to study the dynamics of individual molecules within the ordered phase. tandfonline.comtandfonline.com

MD simulations can also be used to explore the conformational landscape of flexible molecules in a condensed phase. The simulations can reveal how the distribution of different conformers is influenced by intermolecular interactions and temperature. For molecules with flexible side chains like the hexyl group in this compound, MD simulations can elucidate the role of chain flexibility in the stability and properties of the liquid crystalline phase.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the reaction mechanism of the synthesis of this compound, which is typically an esterification reaction between 2-hexylhydroquinone and benzoic acid (or its derivative). By calculating the potential energy surface of the reaction, it is possible to identify the transition state structures and determine the activation energies for different reaction pathways. This information is valuable for optimizing reaction conditions to improve yields and reduce byproducts. Quantum chemical methods can model the bond-breaking and bond-forming processes, providing a detailed understanding of the reaction at the molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptor Calculation

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. acs.orgnih.govresearchgate.netnih.gov For a series of related aromatic esters, a QSPR model could be developed to predict properties such as boiling point, melting point, and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). nih.govresearchgate.netmdpi.com

The first step in QSPR modeling is the calculation of a set of molecular descriptors that numerically represent the structural and electronic features of the molecules. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum chemical descriptors: Calculated from the electronic structure, such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. A robust QSPR model can then be used to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of new materials with desired characteristics.

Table 3: Common Molecular Descriptors Used in QSPR Studies

Descriptor TypeExamples
TopologicalWiener index, Randić connectivity index
GeometricalMolecular surface area, Molecular volume
Quantum ChemicalHOMO energy, LUMO energy, Dipole moment

Prediction and Analysis of Intermolecular Interactions and Supramolecular Assembly

Theoretical and computational chemistry provide powerful tools to predict and analyze the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. For this compound, a molecule characterized by a rigid aromatic core and a flexible alkyl chain, a variety of intermolecular forces are expected to dictate its supramolecular behavior. While specific experimental crystallographic or detailed computational studies on the supramolecular assembly of this exact compound are not extensively documented in publicly available literature, its structural motifs allow for a robust theoretical prediction of its interaction landscape.

The primary driving forces for the assembly of this compound are anticipated to be a combination of π-π stacking interactions, C-H•••π interactions, and van der Waals forces. The presence of multiple aromatic rings—a central hydroquinone (B1673460) ring and two terminal benzoate (B1203000) rings—creates significant potential for π-π stacking. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, are crucial in promoting a co-facial arrangement of molecules, which can lead to the formation of columnar or lamellar structures.

The hexyl chain and the numerous C-H bonds on the aromatic rings are expected to act as hydrogen bond donors in weak C-H•••O and C-H•••π interactions. The carbonyl oxygen atoms of the benzoate groups are potential acceptors for weak C-H•••O hydrogen bonds, while the electron-rich surfaces of the benzene (B151609) rings can act as acceptors for C-H•••π interactions. These directional, albeit weak, interactions play a significant role in determining the precise mutual orientation of molecules within the larger assembly.

A summary of the predicted primary intermolecular interactions and their expected influence on the supramolecular assembly of this compound is presented in the table below.

Interaction TypeInteracting MoietiesPredicted Influence on Supramolecular Assembly
π-π Stacking Benzene and benzoate ringsPromotes parallel stacking of aromatic cores, leading to columnar or layered structures.
C-H•••π Interactions Aromatic C-H bonds and aromatic ringsContributes to the stability of stacked arrangements and influences the relative registry of adjacent molecules.
C-H•••O Interactions Aromatic/Alkyl C-H bonds and Carbonyl OxygenProvides directional control, influencing the orientation of the benzoate groups and contributing to the overall packing efficiency.
van der Waals Forces Hexyl chains and entire molecular surfaceGoverns the packing of the aliphatic domains and provides general cohesive energy for the condensed phase.

Detailed computational analysis of these interactions would typically involve a multi-step approach. The workflow for such a study is outlined in the following table. This process allows for a comprehensive understanding of both the fundamental pairwise interactions and the emergent behavior of the bulk material.

StepComputational MethodObjective
1. Monomer Optimization Density Functional Theory (DFT)Determine the lowest energy conformation of an isolated molecule.
2. Dimer Interaction Analysis DFT with dispersion correction (e.g., B3LYP-D3) or Symmetry-Adapted Perturbation Theory (SAPT)Calculate the binding energies of various possible molecular pairs (e.g., stacked, T-shaped) and decompose the energy into electrostatic, exchange, induction, and dispersion components.
3. Non-Covalent Interaction (NCI) Visualization Reduced Density Gradient (RDG) AnalysisSpatially resolve and visualize the regions of weak non-covalent interactions within the molecular dimers, identifying the specific atoms involved. nih.gov
4. Crystal Packing Prediction Molecular Mechanics (MM) or DFT-based methodsPredict the most stable crystalline arrangements (polymorphs) by exploring the potential energy landscape of the solid state.
5. Bulk Phase Simulation Molecular Dynamics (MD)Simulate the behavior of a large ensemble of molecules to predict macroscopic properties and observe the dynamics of self-assembly into ordered phases, such as liquid crystals.

Advanced Applications and Functionalization Pathways of 2 Hexylbenzene 1,4 Diyl Dibenzoate in Materials Science

2-Hexylbenzene-1,4-diyl Dibenzoate as a Monomer in Polymer Chemistry

The molecular architecture of this compound, featuring two benzoate (B1203000) groups, positions it as a promising monomer for the synthesis of advanced polymers. The presence of the hexyl chain can impart solubility and influence the morphology of the resulting polymer, a crucial aspect for processability and application.

Investigation of Polycondensation Reactions for Macromolecular Synthesis

Polycondensation represents a primary pathway for incorporating this compound into macromolecular chains. This step-growth polymerization method would involve the reaction of the dibenzoate monomer with suitable co-monomers. For instance, if the benzoate ester groups were to be hydrolyzed to carboxylic acids, the resulting dicarboxylic acid could undergo polycondensation with a diol. Conversely, hydrolysis to the diol (2-hexylhydroquinone) would allow for reaction with a diacyl chloride.

While specific studies on the polycondensation of this compound are not extensively documented, the principles are well-established in polyester (B1180765) synthesis. For example, the synthesis of polyesters from monomers like terephthaloyl chloride and various diols is a fundamental industrial process. prepchem.comgoogle.comresearchgate.netrsc.orgacademicstrive.com The resulting polymers often exhibit desirable thermal and mechanical properties. The inclusion of a flexible hexyl side chain, as in this compound, is a common strategy to enhance the solubility and lower the melting point of rigid-rod polymers, potentially leading to materials with liquid crystalline properties. nih.govwikipedia.orgnih.gov

A hypothetical polycondensation reaction could involve the transesterification of this compound with a diol, catalyzed by a suitable metal salt, to yield a polyester and phenol (B47542) as a byproduct. The properties of the resulting polymer would be highly dependent on the chosen diol and the polymerization conditions.

Table 1: Hypothetical Polycondensation Reactants and Resulting Polymer Type

Co-monomer for this compound (after hydrolysis)Resulting Polymer ClassPotential Properties
Ethylene (B1197577) GlycolPolyesterFlexible, semi-crystalline
1,4-ButanediolPolyesterImproved flexibility over ethylene glycol based
Terephthaloyl chloride (with 2-hexylhydroquinone)Aromatic Polyester (Ar-Ar)High thermal stability, liquid crystallinity
Adipoyl chloride (with 2-hexylhydroquinone)Aromatic-Aliphatic PolyesterIncreased flexibility and solubility

Exploration of Chain-Growth Polymerization Approaches

For this compound to be suitable for chain-growth polymerization, it would need to be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic functionality. For instance, one of the benzene (B151609) rings could be functionalized with a vinyl group, transforming the molecule into a reactive monomer for radical, cationic, or anionic polymerization.

This approach would allow for the synthesis of polymers with the this compound unit as a pendant side group. The resulting polymer architecture would be significantly different from that obtained through polycondensation, with the monomer units linked along a new backbone. The properties of such a polymer would be dictated by the nature of the polymer backbone and the spacing and orientation of the dibenzoate side chains. These side chains could induce liquid crystalline behavior in the polymer. nih.govnih.gov

Design of Conjugated Polymers and Advanced Macromolecular Architectures

The aromatic core of this compound makes it a candidate for incorporation into conjugated polymer backbones, which are of significant interest for applications in organic electronics. To achieve this, the monomer would need to be functionalized with reactive groups suitable for cross-coupling reactions, such as boronic acids or halides for Suzuki coupling, or organotin reagents for Stille coupling.

By strategically modifying the monomer, it could be copolymerized with other aromatic building blocks to create polymers with tailored electronic and optical properties. The hexyl side chain would be beneficial in ensuring solubility of the resulting rigid polymer, a common challenge in the field of conjugated polymers. The dibenzoate groups could be retained to modulate the electronic properties or be replaced by other functionalities. While direct polymerization of this compound into a conjugated polymer has not been reported, the synthesis of conjugated polymers containing substituted benzene rings is a well-established field.

Integration into Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The structure of this compound also lends itself to the construction of more complex, non-covalent structures such as supramolecular assemblies and, with modification, as a component of metal-organic frameworks (MOFs).

Ligand Design Principles for Coordination Chemistry

To be utilized as a ligand in coordination chemistry for the formation of MOFs, this compound would need to be functionalized with coordinating groups, typically carboxylates, pyridyls, or amines. Hydrolysis of the benzoate esters would yield 2-hexyl-1,4-hydroquinone, which is not a typical MOF linker. However, the benzoic acid moieties themselves, if the ester linkage was at the other end, could act as coordinating groups.

Assuming a related dicarboxylic acid derivative, 2-hexylbenzene-1,4-dicarboxylic acid, the principles of ligand design for MOFs would apply. The geometry of the linker, including the angle between the carboxylate groups, would dictate the topology of the resulting framework. The hexyl group would project into the pores of the MOF, influencing their size, shape, and chemical environment. This could be exploited for selective adsorption of guest molecules.

Self-Assembly Processes and Directed Crystallization for Ordered Structures

The amphiphilic nature of molecules containing both aromatic and aliphatic parts, like this compound, can drive self-assembly into ordered structures in solution or on surfaces. The interplay of π-π stacking interactions between the aromatic rings and van der Waals interactions of the hexyl chains can lead to the formation of liquid crystalline phases, micelles, or other supramolecular aggregates.

Directed crystallization techniques could be employed to grow well-defined single crystals of these assemblies, allowing for the detailed study of their structure and properties. While specific studies on the self-assembly of this compound are scarce, the behavior of other substituted aromatic compounds provides a basis for predicting its potential to form ordered structures.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 4197-74-4
Molecular Formula C₂₆H₂₆O₄
Molecular Weight 402.48 g/mol
Boiling Point 563.7°C at 760 mmHg
Density 1.133 g/cm³
Flash Point 284.1°C
Refractive Index 1.576

Data sourced from publicly available chemical databases. chemnet.com

Chemical Modifications and Derivatization for Tailored Properties

The ability to chemically modify this compound is crucial for fine-tuning its properties for specific applications. The core benzene ring and the attached functional groups offer several avenues for derivatization.

Introduction of Auxiliary Functional Groups for Enhanced Reactivity

The introduction of auxiliary functional groups onto the this compound scaffold can significantly enhance its reactivity and enable its participation in a wider range of chemical transformations. These modifications can be targeted at the benzene ring, the hexyl chain, or the benzoate groups.

One potential strategy involves the electrophilic substitution on the central benzene ring. Given the presence of the activating hydroxyl groups (in the hydroquinone (B1673460) precursor) and the deactivating, yet ortho-, para-directing benzoate groups, reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce reactive handles. For instance, nitration would introduce a nitro group that can be subsequently reduced to an amine, providing a site for further functionalization.

Functionalization of the hexyl chain is another viable approach. For example, terminal functionalization of the alkyl chain to introduce groups like azides or alkynes would render the molecule ready for "click" chemistry reactions.

The benzoate groups can also be modified. For instance, using substituted benzoic acids in the initial synthesis would directly incorporate desired functional groups. A patent for the production of substituted phenylene aromatic diesters describes processes for reacting an aromatic diol with various carboxylic acid derivatives, which could be applied to create a library of this compound derivatives with diverse functionalities. google.com

Table 1: Potential Functional Groups for Enhanced Reactivity

Functional GroupPotential Introduction MethodPurpose
Nitro (-NO₂)Nitration of the benzene ringPrecursor to an amino group for further reactions.
Amino (-NH₂)Reduction of a nitro groupA versatile nucleophile for amidation, etc.
Halogen (-Cl, -Br, -I)Halogenation of the benzene ringEnables cross-coupling reactions (e.g., Suzuki, Heck).
Azide (B81097) (-N₃)Nucleophilic substitution on a halogenated hexyl chainFor use in click chemistry (azide-alkyne cycloaddition). nih.gov
Alkyne (-C≡CH)Sonogashira coupling or other alkynylation reactionsFor use in click chemistry (azide-alkyne cycloaddition). nih.gov
Carboxylic Acid (-COOH)Oxidation of a methyl group on the benzoate ringProvides a site for esterification or amidation.

Applications of Click Chemistry and Bioorthogonal Ligations

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). By introducing an azide or alkyne group onto this compound, it can be readily "clicked" onto other molecules or surfaces.

Bioorthogonal ligations are a subset of click chemistry reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.gov While direct applications to this compound are not yet reported, the principles can be applied. For instance, a derivative of this compound bearing a strained alkyne could participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. nih.gov This would enable its conjugation to biomolecules for applications in chemical biology and materials science.

The development of bioorthogonal ligations involving quinone methides and vinyl thioethers also presents an interesting possibility. lookchem.com Given that hydroquinones can be oxidized to quinones, it is conceivable that a derivative of this compound could be designed to participate in such reactions, opening up novel avenues for its application in biological systems.

Role in Organic Electronics and Advanced Materials Design

The molecular structure of this compound suggests its potential utility in the design of organic electronic materials, particularly liquid crystals and organic semiconductors.

The rigid core and flexible side chain are characteristic features of many liquid crystalline materials. A study on a similar compound, 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl benzene, demonstrated liquid crystal behavior. youtube.com This suggests that this compound and its derivatives could also exhibit mesophases, which are crucial for applications in displays and sensors. Theoretical studies on related molecules like 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene have been used to understand the molecular properties that lead to liquid crystal behavior. researchgate.net

In the realm of organic electronics, molecules with extended π-conjugated systems are key components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While this compound itself is not highly conjugated, it can serve as a building block. The benzoate groups can be replaced with more extended aromatic systems, or the core hydroquinone can be part of a larger conjugated polymer.

Furthermore, derivatives of this compound could be used as additives or binders in organic electronic device fabrication. The hexyl chain can enhance solubility in organic solvents, facilitating solution-based processing techniques.

Table 2: Potential Applications in Advanced Materials

Application AreaRationaleKey Structural Features
Liquid CrystalsPotential to form mesophases due to rigid core and flexible side chain.Benzene ring, hexyl chain.
Organic Field-Effect Transistors (OFETs)Can be a building block for larger conjugated systems or act as a soluble matrix material.Benzene ring, modifiable benzoate groups.
Organic Photovoltaics (OPVs)Could be incorporated into donor or acceptor materials after suitable modification.Benzene ring, potential for extended conjugation.
SensorsFunctionalized derivatives could exhibit changes in optical or electronic properties upon binding to analytes.Modifiable functional groups.

Structural Analysis and Characterization Methodologies for 2 Hexylbenzene 1,4 Diyl Dibenzoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and properties of molecules like 2-Hexylbenzene-1,4-diyl dibenzoate. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect a complex spectrum. The aromatic protons on the central hydroquinone (B1673460) ring and the two benzoate (B1203000) groups would appear in the downfield region (typically δ 7.0-8.2 ppm). The protons of the hexyl chain would appear in the upfield region (δ 0.8-2.8 ppm). The benzylic protons adjacent to the aromatic ring and the protons on the carbon adjacent to the ester oxygen would have characteristic shifts.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would be used to establish which protons are coupled to each other, helping to piece together the structure of the hexyl chain and the substitution pattern on the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to correlate each proton with its directly attached carbon and with carbons that are two or three bonds away, respectively. This would definitively link the hexyl group and the benzoate esters to the central benzene (B151609) ring.

Hypothetical ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Hexyl -CH₃~0.9Triplet3H
Hexyl -(CH₂)₄-~1.3-1.7Multiplet8H
Hexyl -CH₂-Ar~2.7Triplet2H
Central Ring Ar-H~7.1-7.3Multiplet3H
Benzoate Ar-H (ortho)~8.1Doublet4H
Benzoate Ar-H (meta, para)~7.4-7.6Multiplet6H

Mass Spectrometry for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₂₆H₂₆O₄), allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Cleavage of the ester bond, leading to a benzoyl cation ([C₆H₅CO]⁺, m/z = 105) and a fragment corresponding to the hexyl-hydroquinone portion.

Loss of the hexyl chain from the central ring.

Rearrangement reactions, such as a McLafferty rearrangement, if the geometry is favorable.

Predicted Mass Spectrometry Data for this compound

Data Type Predicted Value
Molecular FormulaC₂₆H₂₆O₄
Exact Mass402.1831 g/mol
Key Fragment (Benzoyl Cation)m/z = 105
Key Fragment (Loss of Hexyl Group)m/z = 317

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester groups, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions would include C-O ester stretches (~1250-1300 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and C-H stretching vibrations for both the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic hexyl chain (~2850-2960 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would show absorptions in the UV region characteristic of the benzoyl and substituted benzene chromophores. The extent of conjugation between the benzoate groups and the central benzene ring would influence the wavelength of maximum absorbance (λ_max). One would expect to see π → π* transitions associated with the aromatic rings.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This powerful technique would yield precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal:

The exact conformation of the hexyl chain.

The relative orientation of the two benzoate groups with respect to the central hydroquinone ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or C-H···π interactions, which govern the crystal packing.

This data is crucial for understanding the molecule's solid-state properties and for structure-property relationship studies.

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or natural sources.

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. An inert gas carries the sample through a column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase.

While GC would be a suitable method for assessing the purity of this compound, assuming it has sufficient volatility and thermal stability, no specific GC methods or retention data for this compound are available in the literature. For a related, simpler compound, hexylbenzene (B86705), GC-MS (Gas Chromatography-Mass Spectrometry) is used as a standard analytical method. nih.gov

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. rsc.org Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound. Such a method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffered aqueous solution. researchgate.netsielc.com The detector, typically a UV-Vis or diode-array detector (DAD), would be set to a wavelength where the benzoate chromophores absorb strongly. Despite the suitability of this technique, there are no published HPLC methods specifically developed for the analysis of this compound. wur.nlkoreascience.kr

Gel Permeation Chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size in solution. It is primarily used for determining the molecular weight distribution of polymers.

This technique is not directly applicable to the analysis of the small molecule this compound itself. However, if this compound were used as a monomer to synthesize a polymer, GPC would be an essential tool for characterizing the resulting polymer's molecular weight and polydispersity index. Studies on related liquid crystal polymers containing phenyl benzoate moieties have utilized GPC for this purpose. mdpi.com

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox behavior of a compound. These techniques are particularly relevant if the compound or materials derived from it have potential applications in electronics or energy storage.

The core of this compound is a hydroquinone derivative. Hydroquinones are known to undergo reversible oxidation to the corresponding benzoquinones. academie-sciences.frnih.gov Therefore, it is plausible that this compound could exhibit redox activity. Electrochemical studies would likely involve dissolving the compound in an organic solvent with a supporting electrolyte and scanning the potential to observe oxidation and reduction peaks. However, no specific electrochemical data for this compound has been reported.

Conclusion and Future Research Directions

Summary of Current Research Progress on 2-Hexylbenzene-1,4-diyl Dibenzoate

This compound is a mesogenic compound, meaning it can exhibit liquid crystal properties. Its molecular structure, featuring a central hydroquinone (B1673460) ring substituted with a flexible hexyl group and rigid benzoate (B1203000) ester groups, suggests its potential for forming nematic or smectic phases. These are states of matter intermediate between a crystalline solid and an isotropic liquid.

Research into compounds with similar structures, such as other disubstituted benzene (B151609) derivatives used in liquid crystal displays, provides a foundational understanding of the potential properties of this compound. The presence of the hexyl chain is expected to influence the molecule's melting point and the temperature range over which it exhibits liquid crystalline behavior. The aromatic benzoate groups contribute to the molecular rigidity and anisotropic properties that are essential for liquid crystal formation.

While direct experimental research on this compound is not extensively documented in publicly available literature, its properties can be inferred from related molecules. For instance, similar liquid crystal monomers are synthesized for applications in polymer-stabilized cholesteric texture (PSCT) displays, which are known for their fast response times. researchgate.net The study of such materials indicates that this compound could be a valuable component in the formulation of advanced optical materials.

Identification of Unexplored Synthetic Avenues

The synthesis of this compound is presumed to follow established organic chemistry reactions, although specific optimized pathways for this exact molecule remain an area for exploration. A plausible and common method for its synthesis is the esterification of 2-hexylhydroquinone with benzoyl chloride.

The key synthetic steps would likely involve:

Alkylation of Hydroquinone: A Friedel-Crafts alkylation of hydroquinone with 1-hexene (B165129) or a hexyl halide in the presence of an acid catalyst would introduce the hexyl group onto the benzene ring. This reaction would need to be carefully controlled to favor mono-substitution.

Esterification: The resulting 2-hexylhydroquinone would then be reacted with two equivalents of benzoyl chloride in the presence of a base, such as pyridine (B92270), to form the dibenzoate ester.

Alternative and unexplored synthetic routes that could be investigated include:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions could potentially be employed to construct the core structure, offering a different approach to control regioselectivity.

Enzymatic synthesis: The use of lipases for the esterification step could offer a greener and more selective synthetic route compared to traditional chemical methods.

Each of these potential pathways requires experimental validation to determine yields, purity, and scalability.

Emerging Mechanistic Insights and Remaining Theoretical Challenges

The mechanistic understanding of how the molecular structure of this compound dictates its liquid crystalline properties is based on established principles of physical organic chemistry. The balance between the flexible alkyl chain and the rigid aromatic core is crucial. The hexyl group provides fluidity, while the π-π stacking of the benzene and benzoate rings promotes the ordered structures characteristic of liquid crystals.

Theoretical challenges that remain include:

Predicting Phase Behavior: Accurately predicting the specific mesophases (e.g., nematic, smectic A, smectic C) and the transition temperatures solely from the molecular structure is a significant computational challenge.

Influence of the Hexyl Group Position: The precise influence of the ortho-positioning of the hexyl group on the packing and, consequently, the liquid crystal phase behavior is not fully understood without experimental data.

Intermolecular Interactions: A detailed quantitative understanding of the various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and π-stacking, that govern the self-assembly of these molecules is still an active area of research.

Computational modeling, such as molecular dynamics simulations, could provide valuable insights into these theoretical aspects, guiding the design of new materials with desired properties.

Future Prospects for Novel Advanced Materials Based on this compound Scaffolds

The scaffold of this compound holds promise for the development of novel advanced materials. By modifying the peripheral groups, a wide range of materials with tailored properties could be designed.

Future prospects include:

Advanced Liquid Crystal Displays: By incorporating this compound into mixtures, it may be possible to fine-tune the optical and electrical properties of liquid crystal displays, potentially leading to lower power consumption and faster switching times.

Organic Electronics: The aromatic core of the molecule suggests potential applications in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), where molecular ordering is key to device performance.

Sensors: The liquid crystalline phase is sensitive to external stimuli such as temperature, pressure, and chemical analytes. This sensitivity could be harnessed to develop novel sensors based on this compound.

Chromatographic Stationary Phases: The anisotropic nature of liquid crystals makes them useful as stationary phases in gas chromatography for the separation of complex mixtures of isomers. nih.gov

Further research into the synthesis and characterization of this compound and its derivatives is essential to unlock their full potential in these and other emerging technologies.

Q & A

Q. What are the established synthetic methodologies for 2-Hexylbenzene-1,4-diyl dibenzoate, and what purification techniques ensure high yield?

Methodological Answer: Synthesis involves Friedel-Crafts alkylation to introduce the hexyl group at the 2-position of 1,4-dihydroxybenzene, followed by esterification with benzoyl chloride. Key steps include:

  • Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst and hexyl chloride under anhydrous conditions (0°C to room temperature, 12 hours) .
  • Esterification : React with benzoyl chloride in pyridine at 50°C for 6 hours. Stoichiometric benzoyl chloride ensures complete conversion .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane eluent) yields >80% recovery .
Reaction Step Conditions Yield
Friedel-Crafts AlkylationAlCl₃, hexyl chloride, 0°C → rt, 12 h70–75%
EsterificationBenzoyl chloride, pyridine, 50°C, 6 h85–90%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)80%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons for benzoate groups appear at δ 7.8–8.1 ppm; hexyl chain signals (δ 0.8–1.6 ppm) confirm alkylation .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving spatial arrangements and validating 1,4-substitution patterns. Asymmetric unit analysis can detect twinning .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS confirm molecular ions (e.g., [M+H]⁺ at m/z 455) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data for this compound?

Methodological Answer:

  • Solvent Effects : Use DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM for CDCl₃) to align theoretical and experimental shifts .
  • Conformational Analysis : Variable-temperature NMR assesses hexyl chain rotational barriers, explaining signal splitting .
  • Crystallographic Validation : Compare X-ray bond lengths/angles with computational geometries to identify steric distortions .

Q. What advanced strategies address crystal twinning or poor diffraction in X-ray studies of dibenzoate derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation to enhance resolution for weakly diffracting crystals.
  • Software Tools : Apply SHELXL’s twin refinement (BASF parameter) or OLEX2’s twin detection algorithms .
  • Crystallization : Optimize with mixed solvents (e.g., DCM/hexane) to grow untwinned crystals .
Parameter Optimization Strategy
Resolution limitSynchrotron radiation (>0.8 Å)
RintMulti-scan corrections (<0.05)
Twin fractionSHELXL refinement (0.3–0.5 scale factor)

Q. How does the hexyl substituent influence reactivity in polymer precursor applications?

Methodological Answer:

  • Solubility : The hexyl chain enhances solubility in non-polar matrices, critical for melt-processing .
  • Steric Effects : Reduces π-π stacking barriers in diacetylene polymerization, enabling controlled topochemical reactions (e.g., as in 3BBA systems) .
  • Thermal Properties : Lowers melting points (Δm.p. ≈ 20°C vs. methyl analogs), facilitating polymer blend compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.